2,3'-Dichloroacétophénone

Vue d'ensemble

Description

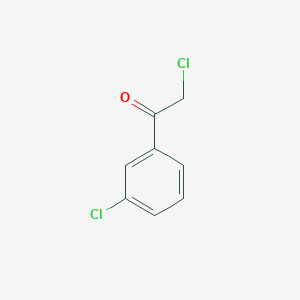

2,3’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Applications De Recherche Scientifique

2,3’-Dichloroacetophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

Similar compounds such as 2,2-dichloroacetophenone have been reported to inhibit enzymes like pyruvate dehydrogenase kinase-1 (pdk1) .

Mode of Action

It’s known that dichloroacetophenones can act as inhibitors of certain enzymes . They may interact with the active sites of these enzymes, preventing them from catalyzing their respective reactions.

Biochemical Pathways

Similar compounds have been shown to affect pathways involving enzymes like pdk1 . Inhibition of such enzymes can disrupt the normal metabolic processes within the cell.

Pharmacokinetics

They may undergo metabolic transformations, potentially leading to the formation of active metabolites or inactive compounds that are eventually excreted .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain types of cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dichloroacetophenone can be achieved through several methods. One common method involves the diazotization of m-aminophenyl ethyl ketone followed by a Sandmeyer reaction to introduce the chlorine atoms . Another method involves the chlorination of acetophenone using chlorine gas in the presence of a catalyst such as iron trichloride .

Industrial Production Methods: In industrial settings, the production of 2,3’-Dichloroacetophenone often involves the use of aluminum trichloride as a catalyst in a Friedel-Crafts acylation reaction. This method provides a high yield and is suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3’-Dichloroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of 2,3’-Dichloroacetophenone can yield alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products with new functional groups replacing the chlorine atoms.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Comparaison Avec Des Composés Similaires

Phenacyl Chloride (2-Chloroacetophenone): Similar structure but with only one chlorine atom at the 2 position.

2,2-Dichloroacetophenone: Chlorine atoms at the 2 and 2 positions.

2,4-Dichloroacetophenone: Chlorine atoms at the 2 and 4 positions

Uniqueness: 2,3’-Dichloroacetophenone is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Activité Biologique

2,3'-Dichloroacetophenone (DCAP) is a chlorinated derivative of acetophenone, a compound known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, toxicology, and environmental science. Its biological activity is primarily attributed to its structural properties, which allow it to interact with biological systems in significant ways.

Chemical Structure and Properties

The chemical structure of 2,3'-dichloroacetophenone can be represented as follows:

- Molecular Formula : C8H6Cl2O

- Molecular Weight : 205.04 g/mol

- IUPAC Name : 2,3-dichloro-1-(4-chlorophenyl)ethanone

The presence of chlorine atoms in the ortho positions of the acetophenone structure enhances its reactivity and potential biological effects.

Antibacterial Activity

Research has demonstrated that 2,3'-dichloroacetophenone exhibits significant antibacterial properties. A study evaluated the antibacterial activity of several chlorinated acetophenones against common pathogens. The results indicated that DCAP showed notable activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Salmonella typhi | 14 |

These findings suggest that DCAP could be a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, DCAP has also been studied for its antifungal activity. A comparative analysis showed that the compound effectively inhibited the growth of various fungal strains, including Aspergillus niger and Candida albicans. The antifungal efficacy was measured using the agar diffusion method, yielding inhibition zones similar to those observed for established antifungal agents.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 18 |

| Candida albicans | 16 |

These results indicate that DCAP may serve as a viable antifungal agent .

The mechanism by which 2,3'-dichloroacetophenone exerts its biological effects is believed to involve the disruption of cellular processes in microorganisms. The chlorinated structure may interfere with cell membrane integrity or inhibit critical enzymatic pathways necessary for microbial survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of DCAP against a panel of bacterial and fungal pathogens. The study revealed that DCAP not only inhibited microbial growth but also demonstrated synergistic effects when combined with other antibiotics. This suggests potential applications in combination therapy for treating resistant infections .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of DCAP. The study involved acute toxicity tests on animal models, which indicated that while DCAP exhibits antimicrobial properties, it also poses risks at higher concentrations. The findings highlight the need for careful dosage regulation in therapeutic applications .

Propriétés

IUPAC Name |

2-chloro-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVSYIYUADCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073432 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-56-6 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.